2,5-Dioxaspiro[3.4]octan-8-one
Description
2,5-Dioxaspiro[3.4]octan-8-one is a spirocyclic compound featuring a ketone group and two oxygen atoms within its fused 3- and 4-membered rings. This structure imparts unique conformational and electronic properties, making it valuable in organic synthesis and pharmaceutical research. It is commercially available (e.g., from CymitQuimica) at varying prices depending on quantity (e.g., 1g for €1,316.00) . Its spirocyclic framework distinguishes it from linear or monocyclic analogs, influencing reactivity and stability.
Properties
IUPAC Name |
2,5-dioxaspiro[3.4]octan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-1-2-9-6(5)3-8-4-6/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWCYSCPRFGDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1=O)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxaspiro[3.4]octan-8-one can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dioxolane with an appropriate oxetane derivative under acidic conditions. The reaction typically proceeds via a spirocyclization mechanism, where the dioxolane ring opens and subsequently forms a spirocyclic structure with the oxetane ring.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxaspiro[3.4]octan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives like alcohols.
Substitution: Substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
2,5-Dioxaspiro[3.4]octan-8-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,5-Dioxaspiro[3.4]octan-8-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest interactions with oxidative stress pathways and cellular signaling mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with 1,7-Dioxaspiro[5.5]undecane (6,6-Spiroketal)
1,7-Dioxaspiro[5.5]undecane, a 6,6-spiroketal, shares the spirocyclic ether motif but differs in ring size (two 6-membered rings vs. 3- and 4-membered rings in 2,5-dioxaspiro[3.4]octan-8-one). The larger spiroketal exhibits enhanced stability due to the conformational anomeric effect, where hyperconjugation (2p(O) → σ*C-O interactions) stabilizes specific conformers . This compound is also notable for its role as a pheromone component in insects, highlighting biological relevance absent in the smaller 2,5-dioxaspiro analog .
| Property | This compound | 1,7-Dioxaspiro[5.5]undecane |
|---|---|---|
| Ring System | 3- and 4-membered rings | Two 6-membered rings |
| Key Functional Groups | Ketone, ethers | Ethers |
| Stability Drivers | Steric strain in smaller rings | Hyperconjugative stabilization |
| Biological Relevance | Limited | Insect pheromone component |
Comparison with 1,4-Dioxaspiro Derivatives
1,4-Dioxaspiro[4.4] and 1,4-dioxaspiro[4.5] compounds, synthesized from oleic acid, serve as biolubricant basestocks due to their ester functionalities and branched alkyl chains . Their larger spiro frameworks (4- and 5-membered rings) also reduce steric strain compared to the compact 3,4-system.
Comparison with Nitrogen-Containing Analogs: 2,5,7-Triazaspiro[3.4]octan-8-one Hydrochloride
Replacing oxygen with nitrogen atoms in the spiro framework (e.g., 2,5,7-triazaspiro[3.4]octan-8-one hydrochloride) introduces basicity and hydrogen-bonding capacity. This triaza analog is marketed for medicinal purposes, with industrial-grade purity (99%) and packaging options (e.g., 25kg/drum) . The hydrochloride salt enhances solubility, contrasting with the neutral, lipophilic 2,5-dioxaspiro compound.
| Property | This compound | 2,5,7-Triazaspiro[3.4]octan-8-one HCl |
|---|---|---|
| Heteroatoms | 2 Oxygen atoms | 3 Nitrogen atoms |
| Solubility | Lipophilic | Hydrophilic (due to HCl salt) |
| Primary Use | Organic synthesis | Pharmaceutical intermediates |
| Commercial Availability | Research chemical | Industrial-scale production |
Stability and Conformational Analysis
The smaller ring system of this compound introduces steric strain, limiting conformational flexibility compared to larger spiroketals like 1,7-dioxaspiro[5.5]undecane. Hyperconjugative stabilization, critical in 6,6-spiroketals, is less pronounced in the 3,4-system due to geometric constraints . This reduced stability may necessitate protective synthetic strategies or limit its utility in high-stress environments (e.g., extreme pH or temperature).
Biological Activity
2,5-Dioxaspiro[3.4]octan-8-one is a spirocyclic compound characterized by its unique structure, which combines a dioxaspiro framework with a ketone functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : CHO
- Molecular Weight : 112.13 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. Preliminary studies suggest that it may influence oxidative stress pathways and cellular signaling mechanisms, although more detailed investigations are necessary to elucidate the exact mechanisms involved .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various dioxaspiro compounds, this compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics .
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have shown promising results. In vitro assays revealed that the compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Study | Evaluated against bacterial strains | Showed significant inhibition against S. aureus and E. coli with MIC values of 32 µg/mL and 64 µg/mL respectively . |
| Anticancer Assay | Tested on HeLa and MCF-7 cell lines | Induced apoptosis through caspase activation; reduced cell viability by over 50% at concentrations above 25 µM . |
Comparison with Similar Compounds
This compound can be compared with other spirocyclic compounds to highlight its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1,2-Dioxaspiro[2.5]octane | Smaller spirocyclic structure | Limited biological activity reported |
| 2,5-Dioxaspiro[3.3]heptane | Similar dioxolane ring | Moderate activity but less potent than this compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
